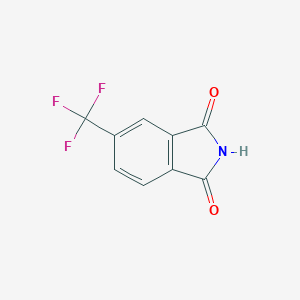

5-(Trifluoromethyl)isoindoline-1,3-dione

Descripción general

Descripción

5-(Trifluoromethyl)isoindoline-1,3-dione is a compound of interest in the field of organic chemistry due to its trifluoromethyl group, which is a significant moiety in pharmaceuticals and agrochemicals for its ability to enhance the biological activity of molecules. The trifluoromethyl group is known for its lipophilicity and ability to pass through biological membranes, making it a valuable addition to various organic compounds .

Synthesis Analysis

The synthesis of compounds related to 5-(Trifluoromethyl)isoindoline-1,3-dione involves innovative approaches such as electrochemical cathode reduction, which generates trifluoromethyl radicals. This method utilizes an inexpensive and readily available trifluoromethylation reagent (IMDN-SO2CF3) and does not require additional redox reagents. The process is efficient and has good functional group tolerance, with a broad substrate scope, allowing for the synthesis of isoquinoline-1,3-diones and oxindoles . Another synthesis method involves a simple process starting from the sodium salt of a related compound, leading to highly functionalized reactive intermediates that are useful for creating organic and heterocyclic compounds containing a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(Trifluoromethyl)isoindoline-1,3-dione has been studied using various analytical and spectral techniques, including UV, IR, NMR, and mass spectrometry. For instance, the molecular structure and isomers of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] were confirmed, and the Z-conformer was characterized by NMR spectroscopy and X-ray single crystal diffraction analysis. The crystal structure revealed intramolecular hydrogen bonds and molecular packing stabilized by intermolecular hydrogen bonds, π-π stacking interactions, and weak contacts .

Chemical Reactions Analysis

The trifluoromethyl group in compounds like 5-(Trifluoromethyl)isoindoline-1,3-dione can participate in various chemical reactions. The electrochemical trifluoromethylation/cyclization is one such reaction that leads to the formation of isoquinoline-1,3-diones and oxindoles, demonstrating the reactivity and versatility of the trifluoromethyl group in cyclization reactions . Additionally, the synthesis of hexahydroquinoline derivatives via a one-pot four-component reaction showcases the trifluoromethyl group's ability to be efficiently introduced into complex structures, potentially yielding valuable drug candidates .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(Trifluoromethyl)isoindoline-1,3-dione are not detailed in the provided papers, the presence of the trifluoromethyl group generally imparts certain characteristics to compounds. These include increased lipophilicity, stability, and the potential to form strong hydrogen bonds, which can influence the compound's solubility, boiling point, and overall reactivity. The trifluoromethyl group's electronegativity can also affect the acidity of adjacent functional groups, making it a significant factor in the compound's chemical behavior .

Aplicaciones Científicas De Investigación

-

Pharmaceutical Synthesis

- Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in pharmaceutical synthesis .

- They have been explored for their potential as therapeutic agents .

- The structure-activity relationships and biological properties of these derivatives are important for unlocking their potential .

-

Herbicides

-

Colorants and Dyes

-

Polymer Additives

-

Organic Synthesis

- Isoindoline-1,3-dione derivatives are used in organic synthesis .

- The synthesis process of these heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges .

- One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .

-

Photochromic Materials

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(trifluoromethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)8(15)13-7(5)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZNTWKAAKPCPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301839 | |

| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)isoindoline-1,3-dione | |

CAS RN |

1997-41-7 | |

| Record name | 1997-41-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Trifluoromethyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)

![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)

![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7S,8R,9S,10R)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154207.png)